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molecular formula C6H6ClNO B053492 4-Chloro-2-methoxypyridine CAS No. 72141-44-7

4-Chloro-2-methoxypyridine

Cat. No. B053492
M. Wt: 143.57 g/mol
InChI Key: WTDUQQXDOAPXAQ-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

4-Chloro-2-hydroxy-pyridine (247 mg, 1.91 mmol), Ag2CO3 (1.58 g, 5.74 mmol) and MeI (0.13 ml, 2.11 mmol) were heated in a sealed tube at 50° C. for 16 hours and then filtered through celite and concentrated at reduced pressure. The residue was purified by FCC (Pentane/Diethyl ether with gradient, 99:1 to 95:5) to provide the title compound as colourless oil (160 mg, 58%).
Quantity
247 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([OH:8])[CH:3]=1.[CH3:9]I>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
247 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)O
Name
Ag2CO3
Quantity
1.58 g
Type
reactant
Smiles
Name
Quantity
0.13 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (Pentane/Diethyl ether with gradient, 99:1 to 95:5)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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